![molecular formula C7H13NO2 B2375010 1-(1,4-Oxazepan-4-yl)ethanone CAS No. 1343066-95-4](/img/structure/B2375010.png)
1-(1,4-Oxazepan-4-yl)ethanone
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Overview
Description
1-(1,4-Oxazepan-4-yl)ethanone is a chemical compound with the CAS Number: 1343066-95-4 . It has a molecular weight of 143.19 and its IUPAC name is 4-acetyl-1,4-oxazepane .
Molecular Structure Analysis
The InChI code for 1-(1,4-Oxazepan-4-yl)ethanone is 1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1,4-Oxazepan-4-yl)ethanone is a liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-(1,4-Oxazepan-4-yl)ethanone and its derivatives play a crucial role in the synthesis of heterocyclic compounds, offering a pathway to construct biologically active and synthetically useful heterocycles. A method involving phosphine-mediated tandem reactions allows for the efficient construction of 1,4-oxazepines and 1,3-oxazines under mild conditions, highlighting the versatility of oxazepan derivatives in synthesizing chiral ligands and other heterocyclic structures (François-Endelmond et al., 2010). Similarly, novel 1,4-benzoxazepin-2-one derivatives have been synthesized through a one-pot reaction, demonstrating the compound's role in facilitating the creation of novel heterocycles (Khaleghi et al., 2011).
Polymer Science
In polymer science, 1-(1,4-Oxazepan-4-yl)ethanone derivatives are used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones to synthesize poly(ester amide)s (PEAs). These polymers, characterized by their biodegradability and varying glass transition temperatures, present a promising alternative to poly(2-oxazolines), with applications ranging from biodegradable materials to medical devices (Wang & Hadjichristidis, 2020).
Biological Activities and Material Science
The oxazepan derivative has been foundational in the creation of molecules with potential antimicrobial activities. For example, synthesis strategies have led to the development of compounds that exhibit significant antibacterial properties, suggesting the compound's utility in drug discovery and medicinal chemistry (Oliveira et al., 2012). Furthermore, the compound's derivatives have been explored for their photophysical properties, such as in the synthesis and characterization of polymorphs with distinct luminescent behaviors, underpinning their potential applications in material science and optoelectronics (Pye et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(1,4-oxazepan-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFXVZIBSQSSNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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